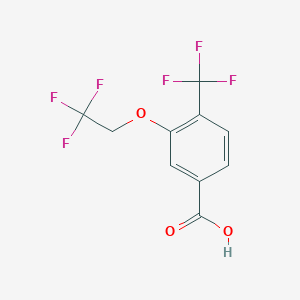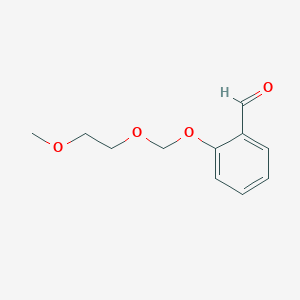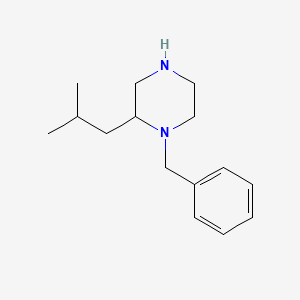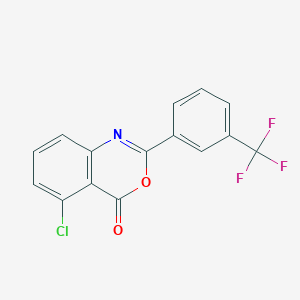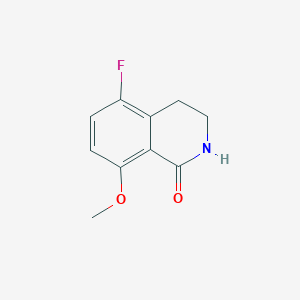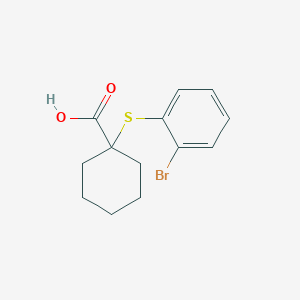
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₅BrO₂S It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanecarboxylic acid moiety
准备方法
The synthesis of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl thiol and cyclohexanecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reaction conditions are carefully controlled to achieve the desired products.
科学研究应用
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including inflammatory diseases and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
相似化合物的比较
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-bromophenyl)cyclohexanecarboxylic acid and 1-(4-bromophenyl)cyclohexanecarboxylic acid share structural similarities but differ in the position of the bromine atom on the phenyl ring.
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.
属性
分子式 |
C13H15BrO2S |
|---|---|
分子量 |
315.23 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO2S/c14-10-6-2-3-7-11(10)17-13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
InChI 键 |
HBXKQMGINLMVAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)O)SC2=CC=CC=C2Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
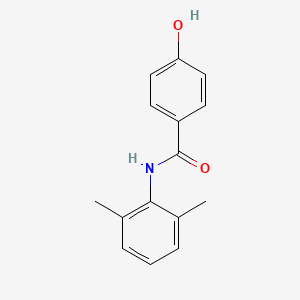
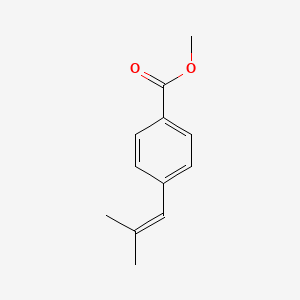
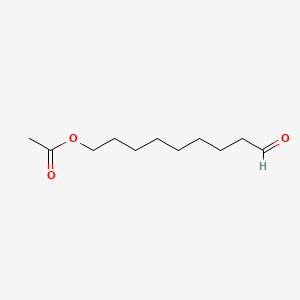
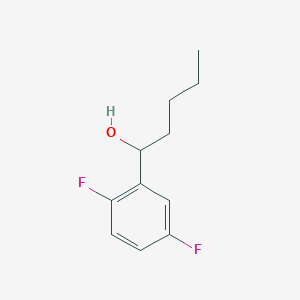
![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)
![Methyl 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8653177.png)
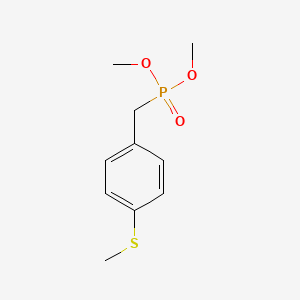
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B8653186.png)
![Methyl 4-[(2,2-difluorocyclopropyl)methoxy]benzoate](/img/structure/B8653199.png)
